N',N'-bis(2,6-dimethylphenyl)oxamide
Description
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N',N'-bis(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-5-8-12(2)15(11)20(18(22)17(19)21)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21) |
InChI Key |
BHKWQHZKHFDCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2=C(C=CC=C2C)C)C(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in the presence of a suitable solvent. Heating or the use of a catalyst can facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of N1,N1-Bis(2,6-dimethylphenyl)oxalamide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines[3][3].
Scientific Research Applications
N,N'-bis(2,6-dimethylphenyl)oxamide is an organic compound featuring two 2,6-dimethylphenyl groups connected by an oxamide functional group. Its molecular formula is C18H20N2O2, with a molecular weight of approximately 296.36 g/mol. This compound is considered for applications across organic synthesis and pharmaceuticals.
Scientific Applications
Organic Synthesis
- Chemical Intermediate N,N'-bis(2,6-dimethylphenyl)oxamide acts as a chemical intermediate due to its structure and ability to undergo chemical transformations.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a chemical compound that serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. - Versatility Its distinct arrangement of functional groups and the presence of two 2,6-dimethylphenyl moieties gives unique solubility and reactivity compared to similar compounds, enhancing its versatility as a chemical intermediate in research and industrial applications.
Pharmaceuticals
- Enzyme Inhibition N,N'-bis(2,6-dimethylphenyl)oxamide shows potential as an enzyme inhibitor and may interact with specific biological pathways.
- Drug Development It is explored for antioxidant properties and its potential role in drug development. N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can be used as an important intermediate for pesticides and antibacterial agents .
- Molecular Targets Studies have explored the interactions of N,N'-bis(2,6-dimethylphenyl)oxamide with biological molecules, revealing its potential to inhibit certain enzymes and modulate biochemical pathways, important for medicinal chemistry and potential therapeutic uses.
Material Science
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide exhibits significant coordination chemistry with metal ions, forming stable complexes that are relevant for applications in catalysis and material science.
Structural Comparison of Oxalamide Derivatives
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N,N'-bis(2,6-dimethylphenyl)oxamide | Lacks hydroxyethyl group; potential for different biological activity | |
| N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)oxalamide | Contains a methoxy group instead of dimethylphenyl; alters solubility properties | |
| N-(4-dimethylaminophenyl)-N'-(2-hydroxyethyl)oxalamide | Features a dimethylamino group; may exhibit different pharmacological effects |
This table highlights the uniqueness of Oxalamide, N-(2,6-dimethylphenyl)-N'-(2-hydroxyethyl) due to its specific functional groups that may influence its chemical behavior and biological activity differently than its analogs. Further studies comparing these compounds could elucidate their respective advantages in various applications.
Other potential applications
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a chemical compound that serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can undergo electrophilic substitution allowing it to interact with various biological molecules, potentially altering their function.
- The application of N1, N2-bis (4-hydroxy-2, 6-dimethylphenyl) oxamide can be used as an intermediate in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .
Mechanism of Action
The mechanism of action of N1,N1-Bis(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with biological pathways, leading to its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Coordination Chemistry
Table 2: Reactivity and Coordination Behavior
- Coordination Geometry: The 2,6-dimethylphenyl groups enforce planar coordination in nickel complexes, as seen in bis[N-(2,6-dimethylphenyl)aminoglyoximato-N,N']nickel(II), which adopts a distorted square-planar geometry . This contrasts with aliphatic analogs, which may exhibit more flexible coordination modes.
- Crystallographic Features : The trichlorosilyl derivative () exhibits short Cl⋯Cl intermolecular contacts (3.3119 Å), a feature absent in less-halogenated analogs, highlighting the role of substituents in crystal packing .
Key Research Findings
Steric vs. Electronic Effects : The 2,6-dimethylphenyl group primarily acts as a steric shield, but its electron-donating methyl groups also subtly modulate electronic properties. This dual role enhances thermal stability and ligand-metal bond strength in coordination complexes .
Reaction Specificity: Bulky aryl substituents reduce reaction yields but improve selectivity. For example, N,N′-bis(2,6-dimethylphenyl)carbodiimide produces a single iminopyridine product, whereas less hindered analogs generate mixtures .
Crystallinity : Symmetric substitution patterns (e.g., 2,6-dimethylphenyl) promote ordered crystal lattices, as evidenced by well-defined Cl⋯Cl interactions in trichlorosilyl derivatives .
Q & A
Basic: What synthetic challenges arise in preparing N',N'-bis(2,6-dimethylphenyl)oxamide derivatives, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound derivatives often faces challenges due to steric hindrance from the 2,6-dimethylphenyl groups, which can reduce yields and selectivity. For example, reactions involving N,N′-bis(2,6-dimethylphenyl)carbodiimide yielded only 10% of the desired iminopyridine product under standard conditions . Optimization strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., tetrahydrofuran) improve solubility of bulky intermediates .
- Catalyst Design : Transition-metal catalysts (e.g., palladium trifluoroacetate) paired with ligands like N,N′-bis(2,6-dimethylphenyl)butane-2,3-diimine enhance reactivity in cyclization reactions .
- Temperature Control : Lowering reaction temperatures (−78°C to 0°C) minimizes side reactions, as demonstrated in silylation reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve steric and electronic effects of substituents. For example, aromatic protons in 2,6-dimethylphenyl groups show distinct splitting patterns due to hindered rotation .
- Single-Crystal X-Ray Diffraction : Resolves structural ambiguities. The compound (E)-N,N′-bis(2,6-dimethylphenyl)-N,N′-bis(trichlorosilyl)ethylene-1,2-diamine crystallizes in the triclinic space group P1, with Cl⋯Cl contacts (3.3119 Å) indicating van der Waals interactions .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹ and Si–Cl vibrations at ~500 cm⁻¹) .
Advanced: How do steric and electronic effects of 2,6-dimethylphenyl substituents influence reactivity and material properties?
Methodological Answer:
- Steric Effects : The 2,6-dimethyl groups create a rigid, planar geometry, as seen in crystal structures where phenyl rings form dihedral angles of ~90° with the central core. This hinders nucleophilic attack but stabilizes intermediates in cycloaddition reactions .
- Electronic Effects : Electron-donating methyl groups increase electron density on the aromatic ring, altering redox properties. For example, N,N′-bis(2,6-dimethylphenyl)perylene diimide (DXP) exhibits enhanced conductivity in molecular wires due to π-stacking in zeolite channels .
- Data Contradictions : While bulky substituents reduce yields in some reactions (e.g., carbodiimide cyclization ), they improve stability in silylated derivatives .
Advanced: What computational approaches are suitable for modeling the electronic structure of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Accurately predicts bond lengths and angles. For instance, Si–N bond lengths (~1.70 Å) and C–C bond distances (~1.34 Å) in silylated derivatives align with experimental X-ray data .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility, critical for understanding solubility trends (e.g., THF vs. toluene interactions) .
- Correlation Energy Models : The Colle-Salvetti method, adapted into density-functional formulas, calculates correlation energies for aromatic systems with <5% error .
Advanced: How can single-crystal X-ray diffraction address structural ambiguities in derivatives?
Methodological Answer:
- Data Collection : Use a Bruker APEX2 CCD detector with MoKα radiation (λ = 0.71073 Å) for high-resolution data. Absorption corrections (e.g., SADABS) reduce errors from crystal anisotropy .
- Refinement : SHELX software refines structures with R values <0.06. For example, R[F² > 2σ(F²)] = 0.059 was achieved for (E)-N,N′-bis(2,6-dimethylphenyl)ethylene-1,2-diamine .
- Validation : Check for short intermolecular contacts (e.g., Cl⋯Cl <3.4 Å) and hydrogen-bonding networks to confirm packing stability .
Application: What emerging applications exist for this compound derivatives in materials science?
Methodological Answer:
- Molecular Wires : N,N′-bis(2,6-dimethylphenyl)perylene diimide (DXP) forms one-dimensional conductive chains when aligned in zeolite channels, with potential use in magnetic field sensors .
- Catalysis : Bulky ligands derived from this scaffold stabilize transition-metal complexes (e.g., zinc amidinates), enabling catalytic cyclization of alkynes .
- Supramolecular Chemistry : The compound’s planar geometry facilitates host-guest interactions in crystal engineering, as seen in Cl⋯Cl contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
